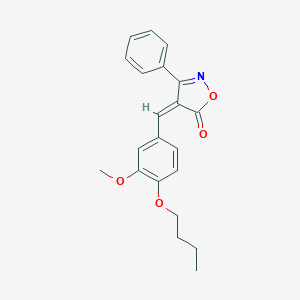![molecular formula C27H25ClN2O2 B307560 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307560.png)
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, also known as JWH-250, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first synthesized by John W. Huffman in 1995. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively.
Mécanisme D'action
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol. Activation of the CB1 receptor in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabis. Activation of the CB2 receptor in the immune system leads to the suppression of inflammation and the modulation of immune cell function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, appetite stimulation, sedation, and hypothermia. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. However, this compound has also been shown to have negative effects on the cardiovascular system, such as tachycardia and hypertension, as well as negative effects on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several advantages for use in lab experiments, including its high potency, selectivity for the CB1 and CB2 receptors, and stability in storage. However, it also has several limitations, including its potential for abuse and its negative effects on the cardiovascular system, liver, and kidneys. Researchers must take precautions to ensure the safe handling and disposal of this compound, and must also consider the potential ethical implications of using synthetic cannabinoids in animal studies.
Orientations Futures
There are several potential future directions for research on 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole and other synthetic cannabinoids. One area of focus could be the development of more selective agonists and antagonists for the CB1 and CB2 receptors, which could lead to the development of new drugs for the treatment of pain, inflammation, and other conditions. Another area of focus could be the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential for addiction and withdrawal. Finally, researchers could explore the potential therapeutic benefits of synthetic cannabinoids for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
Méthodes De Synthèse
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole can be synthesized using a multi-step process that involves the reaction of 2-methylindole with 5-chloro-2,3-dimethoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methyl-3-(2-chlorophenyl)indole. The final product is purified using column chromatography. The purity of this compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been used in scientific research to investigate the role of the endocannabinoid system in various physiological processes, such as pain sensation, appetite regulation, and mood modulation. It has also been used to study the effects of synthetic cannabinoids on the brain and behavior. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This makes it a useful tool for studying the CB1 receptor and its downstream signaling pathways.
Propriétés
Formule moléculaire |
C27H25ClN2O2 |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
3-[(5-chloro-2,3-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H25ClN2O2/c1-15-24(18-9-5-7-11-21(18)29-15)26(20-13-17(28)14-23(31-3)27(20)32-4)25-16(2)30-22-12-8-6-10-19(22)25/h5-14,26,29-30H,1-4H3 |
Clé InChI |
BNPRAJKVIMXRLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC(=C3OC)OC)Cl)C4=C(NC5=CC=CC=C54)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC(=C3)Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1,3-benzodioxol-5-yl(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307477.png)
![3-[(3,5-dibromo-2-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307479.png)
![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
![3-[7-Acetyl-3-(benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromophenyl acetate](/img/structure/B307481.png)
![4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307482.png)
![3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one](/img/structure/B307488.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one](/img/structure/B307490.png)
![2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307492.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
![Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307497.png)
![5-acetyl-4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B307498.png)

